Dihydropteroate

Description

Properties

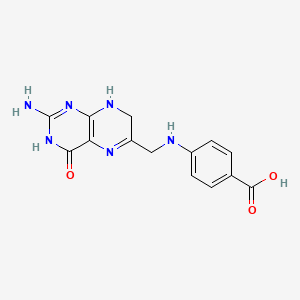

IUPAC Name |

4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,16H,5-6H2,(H,22,23)(H4,15,17,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFYVDCHGVNRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175605 | |

| Record name | Dihydropteroate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7,8-Dihydropteroic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2134-76-1 | |

| Record name | Dihydropteroic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydropteroate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydropteroate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-Dihydropteroic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3GL4V652E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7,8-Dihydropteroic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Linchpin of Folate Production: A Technical Guide to Dihydropteroate Synthase

For Immediate Release

[City, State] – [Date] – In the intricate world of microbial biochemistry, the enzyme dihydropteroate synthase (DHPS) stands as a critical juncture in the de novo biosynthesis of folate. This pathway, essential for the synthesis of nucleic acids and certain amino acids, is a lifeline for many microorganisms but absent in humans, making DHPS a prime target for antimicrobial drug development. This technical guide provides an in-depth exploration of DHPS function, kinetics, and inhibition, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound synthase (EC 2.5.1.15) catalyzes the condensation of para-aminobenzoic acid (pABA) with 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate and pyrophosphate.[1] This reaction is a key step in the folate biosynthesis pathway. The enzyme is a well-established target for sulfonamide antibiotics, which act as competitive inhibitors of pABA.[2] Widespread resistance to sulfonamides, often arising from mutations in the DHPS gene, necessitates the development of novel inhibitors.[3][4] This guide delves into the biochemical and structural characteristics of DHPS, details experimental protocols for its study, and presents kinetic and inhibition data to inform future research and drug discovery efforts.

The Folate Biosynthesis Pathway and the Role of DHPS

The de novo synthesis of folate is a multi-step enzymatic pathway crucial for the survival of many bacteria, fungi, and protozoa. DHPS performs a pivotal role in this pathway, committing a pterin precursor and pABA to the folate scaffold.

Enzymatic Reaction and Mechanism

DHPS catalyzes a sequential, ordered Bi Bi reaction, where DHPPP binds first, followed by pABA. The reaction is proposed to proceed through an SN1 mechanism, involving the formation of a carbocation intermediate upon the release of pyrophosphate from DHPPP. This is then followed by the nucleophilic attack of pABA.

Quantitative Data

Kinetic Parameters of this compound Synthase

The following table summarizes the kinetic parameters for DHPS from various organisms. These values are crucial for understanding the enzyme's efficiency and for the comparative analysis of wild-type and mutant forms.

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Staphylococcus aureus (Wild-Type) | DHPP | - | - | - | [5] |

| pABA | - | - | - | [5] | |

| Staphylococcus aureus (F17L Mutant) | pABA | - | - | - | [5] |

| Staphylococcus aureus (S18L Mutant) | pABA | - | - | - | [5] |

| Staphylococcus aureus (T51M Mutant) | pABA | - | - | - | [5] |

| Bacillus anthracis (Wild-Type) | DHPP | 3.16 ± 0.15 | 0.545 ± 0.0068 | 1.72 x 105 | [6] |

| pABA | 1.78 ± 0.218 | 0.520 ± 0.0136 | 2.92 x 105 | [6] | |

| Plasmodium falciparum (Sulfadoxine-sensitive) | pABA | - | 0.024 | - | [3] |

| Plasmodium falciparum (Sulfadoxine-resistant) | pABA | - | - | - | [3] |

Note: Some values were not available in the cited literature and are indicated with a dash.

Inhibition of this compound Synthase

The inhibitory activity of various compounds against DHPS is presented below. Ki and IC50 values are key indicators of an inhibitor's potency.

| Organism | Inhibitor | Ki (µM) | IC50 (µM) | Reference |

| Staphylococcus aureus (Wild-Type) | Sulfamethoxazole (SMX) | - | - | [5] |

| Plasmodium falciparum (Sulfadoxine-sensitive) | Sulfadoxine | 0.14 | - | [3] |

| Plasmodium falciparum (Highly Sulfadoxine-resistant) | Sulfadoxine | 112 | - | [3] |

| Plasmodium falciparum | Sulfathiazole | - | - | [3] |

| Plasmodium falciparum | Sulfamethoxazole | - | - | [3] |

| Plasmodium falciparum | Dapsone | - | - | [3] |

| Novel Pyrimido[4,5-c]pyridazine Inhibitor | Bacillus anthracis | - | - | [4] |

| Novel N-Sulfonamide 2-Pyridone (Compound 11a) | DHPS | - | 2.76 (µg/mL) | [7] |

Note: Some values were not available in the cited literature and are indicated with a dash. The IC50 for Compound 11a is reported in µg/mL.

Experimental Protocols

Expression and Purification of Recombinant DHPS

This protocol describes a general method for the expression and purification of recombinant DHPS from E. coli.

1. Transformation:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the DHPS gene insert.

-

Plate the transformed cells on an appropriate selective agar plate (e.g., LB agar with ampicillin) and incubate overnight at 37°C.[8]

2. Expression:

-

Inoculate a single colony into a small volume of selective liquid media (e.g., LB broth with ampicillin) and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of selective media with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[9]

-

Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for several hours (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 16-20°C) to allow for protein expression.[9]

3. Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

Lyse the cells using a method such as sonication or a French press.

-

Centrifuge the lysate at high speed to pellet the cell debris.

4. Purification (Affinity Chromatography):

-

If the recombinant DHPS is tagged (e.g., with a His-tag), apply the clarified lysate to an appropriate affinity chromatography column (e.g., Ni-NTA resin).

-

Wash the column with a wash buffer (e.g., lysis buffer with a slightly higher concentration of imidazole) to remove non-specifically bound proteins.

-

Elute the purified DHPS from the column using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole).

5. Verification:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

-

Determine the protein concentration using a standard method such as the Bradford assay.

-

Confirm the activity of the purified enzyme using a suitable enzyme assay.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Crystal structure of the anti-bacterial sulfonamide drug target this compound synthase. — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 3. pnas.org [pnas.org]

- 4. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. protocols.io [protocols.io]

- 9. iba-lifesciences.com [iba-lifesciences.com]

The Discovery of Dihydropteroate Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of dihydropteroate synthase (DHPS) inhibitors. It covers the core principles of DHPS inhibition, the classes of inhibitors, mechanisms of resistance, and the experimental protocols crucial for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in antimicrobial drug discovery and development.

Introduction to this compound Synthase as a Drug Target

This compound synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents.[1][2] Folates are vital cofactors in the synthesis of thymidine, purines, and some amino acids.[3] Crucially, while bacteria synthesize their own folate, humans obtain it from their diet, rendering DHPS an ideal selective target for antimicrobial therapy with minimal impact on human cells.[1][2]

The enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4] Inhibition of this step depletes the microorganism's folate stores, leading to a bacteriostatic effect where cell growth and replication are halted.[2][5]

Mechanism of Action of DHPS Inhibitors

The primary mechanism of action of classical DHPS inhibitors, such as sulfonamides, is competitive inhibition.[2] These compounds are structural analogs of the natural substrate, pABA.[1][6] Due to this structural similarity, they bind to the pABA-binding site on the DHPS enzyme, preventing pABA from binding and thereby blocking the synthesis of this compound.[2][4]

DHPS inhibitors are often used in combination with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim.[2][7] DHFR is another enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[7] By inhibiting two sequential steps in this critical pathway, the combination therapy achieves a synergistic and often bactericidal effect, and can also help to reduce the development of resistance.[2][8]

Classes of this compound Synthase Inhibitors

Sulfonamides (Sulfa Drugs)

The sulfonamides were among the first classes of antibiotics discovered and have been in clinical use for over seven decades.[9] They are synthetic antimicrobials that all share a common chemical moiety, a sulfonamide group.[5][10] Prominent examples include sulfamethoxazole, sulfadiazine, and sulfanilamide.[11][12] Their widespread use has unfortunately led to the emergence of significant bacterial resistance.[3]

Dapsone

Dapsone, a sulfone, is another well-established inhibitor of DHPS.[11][13] It is a cornerstone in the multi-drug therapy for leprosy and is also used for the treatment and prevention of Pneumocystis jirovecii pneumonia.[13] Similar to sulfonamides, dapsone acts as a competitive inhibitor of pABA.[13]

Pterin-Based Inhibitors

To address the challenge of sulfonamide resistance, which often arises from mutations in the pABA-binding site of DHPS, researchers have focused on developing inhibitors that target the pterin-binding site of the enzyme.[3][14] This site is generally more conserved across different bacterial species.[4] Examples of pterin-based inhibitory scaffolds include pyrimido[4,5-c]pyridazines and nitrosoisocytosines.[3] While some of these compounds have shown potent in vitro inhibition of DHPS, achieving significant antibacterial activity has been a challenge, possibly due to issues with cell penetration or metabolic instability.[15]

Pterin-Sulfa Conjugates

A newer approach involves the synthesis of pterin-sulfonamide conjugates. These hybrid molecules are designed to interact with both the pterin and pABA binding sites of DHPS, potentially leading to enhanced inhibitory activity.[9]

Mechanisms of Resistance

The primary mechanism of resistance to sulfonamides involves mutations in the folP gene, which encodes for DHPS.[3] These mutations, often occurring in the flexible loop regions that form the pABA-binding site, reduce the binding affinity of the sulfonamide inhibitor without significantly compromising the enzyme's ability to bind its natural substrate, pABA.[3][16] As the pterin-binding site is more structurally constrained and highly conserved, targeting this site with novel inhibitors is a key strategy to overcome existing resistance mechanisms.[4][14]

Quantitative Data on DHPS Inhibitors

The following tables summarize the inhibitory and antimicrobial activities of various DHPS inhibitors.

Table 1: In Vitro Enzyme Inhibition Data (IC50 and Ki Values)

| Compound | Target Organism/Enzyme | IC50 | Ki | Reference |

| Sulfamethoxazole | Plasmodium falciparum DHPS | - | 6 - 500 µM | [4] |

| Sulfathiazole | Bacillus anthracis DHPS | - | Not specified | [4] |

| Various Sulfonamides | Escherichia coli DHPS | 0.6 - 18 µg/mL | - | [4] |

| Dapsone | Pneumocystis carinii DHPS | - | 0.4 µM | [17] |

| 6-(methylamino)-5-nitrosoisocytosine (MANIC) | E. coli DHPS | 1.6 µM | - | [3][15] |

| Compound 11a (N-sulfonamide 2-pyridone) | DHPS | 2.76 µg/mL | - | [14] |

| Sulfadiazine | DHPS | 2.05 µg/mL | - | [18] |

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Compound | Target Organism | MIC | Reference |

| Compound 11a (N-sulfonamide 2-pyridone) | S. aureus | 31.25 µg/mL | [14][18] |

| Compound 11a (N-sulfonamide 2-pyridone) | E. coli | 31.25 µg/mL | [14][18] |

| Compound 11b (N-sulfonamide 2-pyridone) | E. coli | 31.25 µg/mL | [14] |

| Compound 5b (N-sulfonamide 2-pyridone) | S. aureus | 250 µg/mL | [14] |

| Compound 5a (N-sulfonamide 2-pyridone) | E. coli | 62.5 µg/mL | [14] |

| This compound synthase-IN-1 (compound 5g) | S. pneumoniae | 24.3 µg/mL | [6] |

| This compound synthase-IN-1 (compound 5g) | B. subtilis | 26.3 µg/mL | [6] |

| This compound synthase-IN-1 (compound 5g) | S. epidermidis | 22.8 µg/mL | [6] |

| This compound synthase-IN-1 (compound 5g) | E. coli | 20.6 µg/mL | [6] |

| This compound synthase-IN-1 (compound 5g) | P. vulgaris | 19.6 µg/mL | [6] |

| This compound synthase-IN-1 (compound 5g) | K. pneumonia | 23.2 µg/mL | [6] |

Experimental Protocols

Continuous Spectrophotometric DHPS Inhibition Assay

This assay measures the activity of DHPS through a coupled enzymatic reaction.[1][4] The product of the DHPS reaction, this compound, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is directly proportional to the DHPS activity.[1][4]

Materials and Reagents:

-

Recombinant this compound Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (pABA)

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Test inhibitor compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

-

96-well UV-transparent microplates

-

Microplate spectrophotometer with temperature control

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

-

Reagent Preparation:

-

Prepare a fresh substrate mix containing pABA and DHPPP in the assay buffer.

-

Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

-

Prepare a cofactor solution of NADPH in the assay buffer.

-

-

Assay Execution (96-well plate format):

-

Add 2 µL of the inhibitor serial dilutions (or DMSO for the no-inhibition control) to the appropriate wells.

-

Add a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-warmed substrate mix (pABA and DHPPP) to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration relative to the no-inhibition control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP) Based Competition Binding Assay

This high-throughput assay is used to identify compounds that bind to a specific site on DHPS, such as the pterin-binding pocket.[19] It relies on the principle that a small fluorescently labeled molecule (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a much larger molecule, like the DHPS enzyme, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding to DHPS will displace the probe, causing a decrease in fluorescence polarization.

Materials and Reagents:

-

Recombinant DHPS

-

Fluorescently labeled probe specific for the target binding site (e.g., a pterin-based fluorescent probe)

-

Test inhibitor compounds

-

DMSO

-

Assay Buffer

-

Black, non-binding surface 384-well plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare solutions of the fluorescent probe, DHPS, and test inhibitors in the assay buffer.

-

Assay Execution (384-well plate format):

-

Add the fluorescent probe and DHPS to all wells.

-

Add the test inhibitors at various concentrations (or DMSO for controls).

-

Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

-

Measurement: Measure the fluorescence polarization of each well using the microplate reader with appropriate excitation and emission filters.

-

Data Analysis:

-

Determine the percentage of inhibition of probe binding for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the in vitro activity of a DHPS inhibitor against various microorganisms. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

6.3.1. Kirby-Bauer Disk Diffusion Test

This is a qualitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[20]

Procedure:

-

Prepare a standardized inoculum of the test bacterium.

-

Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.

-

Place a filter paper disk impregnated with a known concentration of the DHPS inhibitor onto the agar surface.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).

-

Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.[21]

6.3.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]

Procedure:

-

Perform serial two-fold dilutions of the DHPS inhibitor in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no inhibitor) and negative (no bacteria) growth controls.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visual inspection for the lowest concentration of the inhibitor that shows no turbidity (visible growth).[22]

Visualizing Key Pathways and Workflows

Folate Biosynthesis Pathway

The following diagram illustrates the key steps in the bacterial folate biosynthesis pathway, highlighting the roles of DHPS and DHFR and the points of inhibition by sulfonamides and trimethoprim.

Caption: Bacterial folate biosynthesis pathway and points of inhibition.

Workflow for the Discovery of Novel DHPS Inhibitors

The following diagram outlines a typical workflow for the discovery and preclinical development of novel DHPS inhibitors.

Caption: A generalized workflow for DHPS inhibitor discovery.

Conclusion

The discovery of this compound synthase inhibitors marked a pivotal moment in the history of antimicrobial therapy. While the emergence of resistance has challenged the utility of classical sulfonamides, DHPS remains a validated and attractive target for the development of new antibacterial agents. By leveraging detailed structural information and innovative screening strategies, particularly those targeting the conserved pterin-binding site, the scientific community is poised to develop a new generation of DHPS inhibitors that can effectively combat drug-resistant pathogens. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers dedicated to this critical endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medlink.com [medlink.com]

- 12. Identification and Characterization of an Allosteric Inhibitory Site on this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collection - Structural Studies of Pterin-Based Inhibitors of this compound Synthase - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 14. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development of a Pterin-based Fluorescent Probe for Screening this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. asm.org [asm.org]

- 21. apec.org [apec.org]

- 22. emedicine.medscape.com [emedicine.medscape.com]

The Core Mechanism of Dihydropteroate Synthase: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway and a key target for antimicrobial agents. This document details the catalytic process, presents key kinetic and inhibition data, outlines relevant experimental methodologies, and provides visual representations of the core concepts.

Introduction to this compound Synthase

This compound synthase (DHPS) is an essential enzyme (EC 2.5.1.15) found in bacteria, lower eukaryotes, and plants, but absent in mammals.[1] This selective distribution makes it an ideal target for the development of antimicrobial drugs.[1] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate and pyrophosphate (PPi).[2][3] This reaction is a crucial step in the de novo synthesis of folate, a vital precursor for the biosynthesis of nucleic acids and certain amino acids.[4][5] The inhibition of DHPS depletes the folate pool, leading to a bacteriostatic effect that halts microbial growth and proliferation.[5][6]

The Catalytic Mechanism of this compound Synthase

The catalytic mechanism of DHPS is a well-studied process, with structural and kinetic data supporting a sequential, ordered S(_N)1 reaction.[7][8][9] The reaction proceeds through several key steps:

-

Binding of DHPP: The catalytic cycle begins with the binding of the first substrate, DHPP, to the active site of DHPS.[9] The pterin moiety of DHPP binds within a deep, highly conserved cleft of the enzyme.[2]

-

Formation of the Cationic Intermediate: Following the binding of DHPP, the enzyme facilitates the cleavage of the C-O bond, leading to the release of pyrophosphate (PPi).[8][9] This step results in the formation of a stabilized cationic pterin intermediate, DHP

.[7][9] The positive charge in this intermediate is delocalized across the pterin ring structure.[7]+ -

Binding of pABA: The second substrate, pABA, then binds to a specific pocket on the enzyme surface.[7] The formation of the pABA binding site is induced by a conformational change in two flexible loops within the enzyme structure, which occurs upon DHPP binding and PPi release.[7][9]

-

Nucleophilic Attack and Product Formation: The amino group of pABA performs a nucleophilic attack on the C9 carbon of the DHP

intermediate.[7] This results in the formation of a covalent bond and the final product, 7,8-dihydropteroate.+ -

Product Release: Finally, 7,8-dihydropteroate is released from the enzyme, completing the catalytic cycle and regenerating the free enzyme for subsequent reactions.

Key Catalytic Residues

Structural studies have identified several key amino acid residues that play crucial roles in the catalytic mechanism. For instance, in Escherichia coli DHPS, Lys221 and Arg255 are believed to polarize the C6-C9 bond of the pterin substrate, facilitating the nucleophilic attack by pABA.

Inhibition by Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of DHPS.[10][11] Their chemical structure closely mimics that of the natural substrate, pABA.[10] This structural analogy allows sulfonamides to bind to the pABA-binding pocket of DHPS, thereby preventing the binding of pABA and halting the folate synthesis pathway.[11] While effective, the extensive use of sulfonamides has led to the emergence of drug-resistant strains of bacteria, often due to mutations in the flexible loops that form the pABA-binding site.[7]

Quantitative Data: Enzyme Kinetics and Inhibition Constants

The following table summarizes key quantitative data for DHPS from various organisms, including Michaelis-Menten constants (K(_m)) for the substrates and inhibition constants (K(i) and IC({50})) for selected sulfonamides.

| Organism | Substrate/Inhibitor | K(m) (µM) | K(_i) (µM) | IC({50}) (µM) | Reference |

| Arabidopsis thaliana | p-aminobenzoic acid | 2.5 | [1] | ||

| Dihydropteridine diphosphate | 91 | [1] | |||

| Dihydropteroic acid | 81 | [1] | |||

| Sulfanilamide | 18.6 | [1] | |||

| Sulfacetamide | 9.6 | [1] | |||

| Sulfadiazine | 4.2 | [1] | |||

| Plasmodium falciparum | Sulfadoxine | 6 | [4] | ||

| Sulfadiazine | 10 | [4] | |||

| Sulfamethoxazole | 25 | [4] | |||

| Dapsone | 30 | [4] | |||

| Sulfanilamide | 500 | [4] | |||

| Bacillus anthracis | Compound 11 (allosteric inhibitor) | ~20-40 | [12] | ||

| Yersinia pestis | Compound 11 (allosteric inhibitor) | ~20-40 | [12] | ||

| Staphylococcus aureus | Compound 11 (allosteric inhibitor) | ~20-40 | [12] |

Experimental Protocols

Coupled Spectrophotometric Assay for DHPS Activity

This continuous assay is widely used to determine DHPS activity and to screen for inhibitors.[10][11]

Principle:

The activity of DHPS is measured indirectly by coupling the formation of its product, 7,8-dihydropteroate, to its reduction by dihydrofolate reductase (DHFR). DHFR utilizes NADPH as a cofactor, and the oxidation of NADPH to NADP

+Materials and Reagents:

-

Recombinant DHPS

-

Recombinant DHFR (as the coupling enzyme)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl(_2), pH 8.0)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

p-aminobenzoic acid (pABA)

-

NADPH

-

Inhibitor stock solution (dissolved in DMSO)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure (96-well plate format):

-

Prepare serial dilutions of the inhibitor in DMSO.

-

To each well, add the inhibitor solution (or DMSO for control).

-

Add a mixture of DHPS and an excess of DHFR in assay buffer to all wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding a pre-warmed mixture of the substrates (pABA and DHPP) and NADPH.

-

Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition and IC(_{50}) values by plotting the reaction rates against the inhibitor concentrations.

X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of DHPS and understanding its mechanism of action at an atomic level.

General Protocol Outline:

-

Protein Expression and Purification: Overexpress recombinant DHPS in a suitable host (e.g., E. coli) and purify the protein to homogeneity using chromatographic techniques.

-

Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives. Optimize the conditions to obtain diffraction-quality crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and determine the electron density map. Build an atomic model of the protein into the electron density and refine the structure to achieve good agreement with the experimental data.

-

Analysis of Ligand Binding: To study substrate or inhibitor binding, crystals can be soaked in solutions containing the ligand of interest, or the protein can be co-crystallized with the ligand. The resulting complex structures provide detailed insights into the binding mode and interactions.

Conclusion and Future Directions

The detailed understanding of the this compound synthase mechanism of action has been fundamental to the development of sulfonamide antibiotics. While the emergence of resistance has challenged the clinical utility of these drugs, the wealth of structural and mechanistic information available for DHPS provides a solid foundation for the design of novel inhibitors. Future research efforts may focus on targeting allosteric sites, as demonstrated by recent discoveries, or developing inhibitors that bind to the highly conserved pterin-binding pocket to overcome resistance mechanisms associated with the pABA-binding site.[2][12] The continued exploration of the DHPS catalytic landscape will undoubtedly pave the way for the next generation of antimicrobial agents.

References

- 1. Arabidopsis this compound synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deoxyhypusine Synthase Promotes a Pro-Inflammatory Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Plasmodium falciparum this compound synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of 7,8-dihydropteroate synthase from Bacillus anthracis: mechanism and novel inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. Manipulation of DHPS activity affects dendritic morphology and expression of synaptic proteins in primary rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Identification and Characterization of an Allosteric Inhibitory Site on this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Basis of Dihydropteroate Synthase Activity: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the molecular genetics, enzymatic function, and resistance mechanisms of a critical enzyme in microbial folate biosynthesis.

Introduction

Dihydropteroate synthase (DHPS) is a crucial enzyme in the de novo folate biosynthesis pathway in a wide range of microorganisms, including bacteria, protozoa, and fungi. This pathway is essential for the synthesis of vital metabolites, including nucleotides and certain amino acids, which are necessary for DNA replication, repair, and cellular growth. Mammals, in contrast, lack this pathway and instead obtain folate from their diet, making DHPS an attractive and selective target for antimicrobial agents. The sulfonamide class of antibiotics, the first synthetic antimicrobial agents, function by competitively inhibiting DHPS. However, the emergence and spread of resistance, primarily through mutations in the DHPS-encoding gene, folP, have significantly limited their clinical efficacy. This guide provides a comprehensive overview of the genetic basis of DHPS activity, the mechanisms of sulfonamide resistance, and the experimental approaches used to study this vital enzyme.

The Folate Biosynthesis Pathway and the Role of DHPS

The de novo synthesis of folate is a multi-step enzymatic pathway that begins with guanosine triphosphate (GTP). DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to produce 7,8-dihydropteroate and pyrophosphate. This this compound is subsequently converted to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF) by dihydrofolate reductase (DHFR). THF and its derivatives are essential one-carbon donors in various metabolic pathways.

Folate Biosynthesis Pathway

The Structural Biology of Dihydropteroate Synthase: A Critical Target in Antimicrobial Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

Dihydropteroate synthase (DHPS) is a pivotal enzyme in the de novo folate biosynthesis pathway in many microorganisms, including bacteria, fungi, and protozoa.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a well-established and attractive target for antimicrobial agents.[4][5] Notably, mammals lack this enzyme and instead obtain folates from their diet, allowing for selective targeting of microbial DHPS with minimal host toxicity.[2][3] The most prominent class of drugs targeting DHPS are the sulfonamides, which act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[3][4] However, the extensive use of sulfonamides has led to the emergence of widespread drug resistance, primarily through mutations in the DHPS gene.[4][6] This has necessitated a deeper understanding of the structural and functional aspects of DHPS to guide the development of novel inhibitors that can overcome existing resistance mechanisms.

This technical guide provides a comprehensive overview of the structural biology of DHPS, including its structure, catalytic mechanism, the molecular basis of sulfonamide resistance, and detailed experimental protocols for its study.

I. Structure and Function of this compound Synthase

This compound synthase is typically a homodimeric enzyme, with each monomer adopting a classic triosephosphate isomerase (TIM) barrel fold.[2] This structure consists of eight parallel β-strands forming a central barrel, surrounded by eight α-helices. The active site is located in a cleft at the C-terminal end of the β-barrel and is characterized by two distinct binding pockets: one for 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and another for p-aminobenzoic acid (pABA).[2]

The enzyme catalyzes the condensation of DHPPP and pABA to form 7,8-dihydropteroate and pyrophosphate.[2][3] This reaction is a critical step in the folate biosynthesis pathway, which ultimately leads to the production of tetrahydrofolate, a vital cofactor in one-carbon metabolism.

II. Catalytic Mechanism

The catalytic mechanism of DHPS proceeds via an SN1 reaction.[2][4][7] The reaction is initiated by the ordered binding of the substrates, with DHPPP binding first, followed by pABA.[8] The binding of DHPPP induces a conformational change in two flexible loops, Loop 1 and Loop 2, which then creates the binding site for pABA.

The key steps of the catalytic cycle are:

-

DHPPP Binding: The pterin moiety of DHPPP binds in a highly conserved pocket.

-

Pyrophosphate Elimination: The enzyme facilitates the cleavage of the C-P bond, releasing pyrophosphate and forming a resonance-stabilized cationic dihydropterin intermediate (DHP+).[2][4]

-

pABA Binding: pABA binds to a pocket adjacent to the pterin binding site.

-

Nucleophilic Attack: The amino group of pABA performs a nucleophilic attack on the methylene carbon of the DHP+ intermediate.

-

Product Formation: This attack results in the formation of 7,8-dihydropteroate.

-

Product Release: The final product, 7,8-dihydropteroate, is released from the active site.

III. Molecular Basis of Sulfonamide Resistance

Sulfonamides are structural analogs of pABA and act as competitive inhibitors by binding to the pABA pocket of DHPS.[4] Resistance to sulfonamides primarily arises from specific point mutations in the folP gene, which encodes DHPS. These mutations are often located in the flexible loops (Loop 1 and Loop 2) that frame the pABA-binding pocket. These substitutions can sterically hinder the binding of the bulkier sulfonamide drugs while still permitting the binding of the natural substrate, pABA. In some bacteria, resistance is also conferred by the acquisition of plasmid-borne sul genes that encode for highly resistant DHPS variants.[3]

IV. Quantitative Data

Table 1: Kinetic Parameters of Wild-Type and Mutant Bacillus anthracis DHPS

| Enzyme | kobs (s-1) | Km (pABA) (μM) | Km (DHPPP) (μM) |

| Wild-Type | 0.25 ± 0.01 | 3.5 ± 0.4 | 5.2 ± 0.6 |

| N27A | 0.01 ± 0.001 | 150 ± 20 | 6.1 ± 1.2 |

| F33A | <0.001 | ND | 6.5 ± 1.5 |

| F33L | 0.02 ± 0.002 | 80 ± 10 | 5.8 ± 1.1 |

| D35A | 0.03 ± 0.003 | 120 ± 15 | 7.2 ± 1.4 |

| S66A | 0.04 ± 0.004 | 95 ± 12 | 5.5 ± 1.0 |

| D101N | 0.005 ± 0.001 | 4.1 ± 0.8 | 150 ± 25 |

| D184N | 0.002 ± 0.001 | 3.8 ± 0.7 | 200 ± 30 |

kobs: observed turnover number; Km: Michaelis constant; ND: Not Determined. Data extracted from Yun et al., Science, 2012.[4]

Table 2: Inhibition Constants (Ki) of Sulfadoxine for Plasmodium falciparum DHPS Alleles

| DHPS Allele | Amino Acid Changes | Ki for Sulfadoxine (μM) |

| D10-C (Sensitive) | None | 0.14 ± 0.02 |

| 3D7-C (Resistant) | S436A, A437G, K540E, A581G, A613S | 1.8 ± 0.2 |

| PR145-C (Highly Resistant) | S436A, A437G, K540E, A581G, A613T | 98.3 ± 10.5 |

| W2mef-C (Highly Resistant) | S436A, A437G, K540E, A581G, I640L | 112.0 ± 12.1 |

Data extracted from Triglia et al., PNAS, 1997.[9]

Table 3: IC50 Values of Various Inhibitors for DHPS

| Inhibitor | Target Organism | IC50 (μM) | Reference |

| 6-(methylamino)-5-nitrosoisocytosine | Escherichia coli | 1.6 | [1] |

| 6-[[3-(phenoxy)propyl]amino]-5-nitrosoisocytosine | Escherichia coli | 0.6 - 18 (depending on aryl substitution) | [1] |

| Bridged 5-nitrosoisocytosine-pABA analogues | Escherichia coli | 2.5 - 8.9 | [1] |

| Compound 11a (N-Sulfonamide 2-pyridone) | DHPS (unspecified) | 2.76 µg/mL | [10] |

| Compound 8m (allosteric inhibitor) | Deoxyhypusine Synthase | 0.014 | [11] |

| Dihydrothieno[2,3-c]pyridine derivative (allosteric) | Deoxyhypusine Synthase | 0.0092 | [12] |

V. Experimental Protocols

Expression and Purification of Recombinant DHPS

This protocol provides a general framework for the expression and purification of recombinant DHPS, which can be adapted for specific DHPS orthologs.

a. Gene Cloning and Expression Vector Construction:

-

The folP gene encoding DHPS is amplified by PCR from the genomic DNA of the target organism.

-

The amplified gene is cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag, GST-tag) for simplified purification.

-

The construct is verified by DNA sequencing.

b. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Clarification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I).

-

Cells are lysed by sonication or using a French press on ice.

-

The lysate is clarified by ultracentrifugation to remove cell debris.

d. Affinity Chromatography:

-

The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole).

-

The target protein is eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).

e. Further Purification (Optional):

-

For higher purity, the eluted fractions containing DHPS can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Ion-exchange chromatography can also be employed as an additional purification step.

f. Protein Purity and Concentration:

-

The purity of the protein is assessed by SDS-PAGE.

-

The protein concentration is determined using a spectrophotometer at 280 nm or by a colorimetric assay (e.g., Bradford assay).

DHPS Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This continuous spectrophotometric assay measures DHPS activity by coupling the reaction to dihydrofolate reductase (DHFR).[13]

a. Principle: DHPS catalyzes the formation of this compound from DHPPP and pABA. The product, this compound, is then reduced by an excess of DHFR, using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[13]

b. Reagents:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5.

-

DHPS enzyme (purified).

-

DHPPP (substrate).

-

pABA (substrate).

-

NADPH (cofactor for DHFR).

-

DHFR (coupling enzyme, in excess).

-

Inhibitor compound (dissolved in DMSO).

c. Procedure:

-

A reaction mixture is prepared in a 96-well plate or a cuvette containing assay buffer, DHPS, DHFR, and NADPH.

-

The reaction is initiated by the addition of the substrates, DHPPP and pABA.

-

The decrease in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

d. For Inhibition Studies:

-

The assay is performed in the presence of various concentrations of the inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the inhibition constant (Ki), the assay is performed with varying concentrations of one substrate while keeping the other substrate and the inhibitor at fixed concentrations. The data is then fitted to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive).

Crystallization of DHPS

Obtaining high-quality crystals of DHPS is essential for determining its three-dimensional structure by X-ray crystallography.

a. Protein Preparation:

-

Highly pure and concentrated DHPS (5-10 mg/mL) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl) is required.

b. Crystallization Screening:

-

Initial crystallization conditions are screened using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen).

-

The hanging-drop or sitting-drop vapor-diffusion method is commonly used. A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.

c. Optimization of Crystallization Conditions:

-

Once initial crystals are obtained, the conditions are optimized by fine-tuning the precipitant concentration, pH, temperature, and the concentration of additives.

d. Soaking Experiments for Ligand-Bound Structures:

-

To obtain structures of DHPS in complex with substrates, inhibitors, or analogs, crystals of the apo-enzyme can be soaked in a solution containing the ligand of interest prior to X-ray data collection.

e. X-ray Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known DHPS structure as a search model, followed by model building and refinement.

VI. Visualizations

References

- 1. Inhibitors of this compound synthase: substituent effects in the side-chain aromatic ring of 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines and synthesis and inhibitory potency of bridged 5-nitrosoisocytosine-p-aminobenzoic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.unc.edu [med.unc.edu]

- 6. proteopedia.org [proteopedia.org]

- 7. Exploring the catalytic mechanism of this compound synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutations in this compound synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Allosteric Inhibitors of Deoxyhypusine Synthase against Malignant Melanoma: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Sulfonamide Resistance in Dihydropteroate Synthase (DHPS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance poses a significant threat to global health. Sulfonamides, a class of synthetic antimicrobial agents, target dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many pathogens. However, the clinical efficacy of these drugs has been severely undermined by the evolution of resistance. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning sulfonamide resistance in DHPS. It consolidates quantitative data on the kinetic parameters of resistant mutants, details key experimental protocols for studying this phenomenon, and presents visual diagrams of the relevant biochemical and evolutionary pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Folate Biosynthesis Pathway and Sulfonamide Action

Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids. While mammals obtain folate from their diet, many microorganisms, including bacteria and protozoan parasites, synthesize it de novo. This metabolic difference makes the folate biosynthesis pathway an attractive target for antimicrobial drugs.[1]

This compound synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a key intermediate in the folate pathway.[2][3] Sulfonamides are structural analogs of pABA and act as competitive inhibitors of DHPS, blocking the synthesis of folic acid and thereby inhibiting microbial growth.[2][4]

Mechanisms of Sulfonamide Resistance in DHPS

The evolution of sulfonamide resistance in DHPS is primarily driven by two distinct molecular mechanisms:

-

Point Mutations in the folP Gene: The most common mechanism of resistance involves specific point mutations in the chromosomal folP gene, which encodes DHPS.[4][5][6] These mutations typically occur in the active site of the enzyme, particularly within conserved loops that are crucial for substrate and inhibitor binding.[2][5] The resulting amino acid substitutions reduce the binding affinity of sulfonamides to DHPS while maintaining a sufficient affinity for the natural substrate, pABA.[4][5] This selective pressure leads to a stepwise accumulation of mutations, often resulting in high levels of resistance.[7]

-

Acquisition of Mobile Resistance Genes (sul): Another significant mechanism is the horizontal gene transfer of plasmid-borne genes, such as sul1, sul2, and sul3, which encode for highly resistant DHPS variants.[4][8] These "Sul" enzymes are divergent from the chromosomally encoded DHPS and possess intrinsic insensitivity to sulfonamides.[5] Structural studies have revealed that Sul enzymes have a modified pABA-binding pocket, often due to insertions like a Phe-Gly sequence, which sterically hinders the binding of bulkier sulfonamide drugs without significantly compromising pABA binding.[5]

Quantitative Analysis of Resistant DHPS Mutants

The evolution of sulfonamide resistance is quantitatively reflected in the changes in the kinetic parameters of the DHPS enzyme. Key parameters include the Michaelis constant (Km) for the substrate pABA and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for sulfonamides. An increase in the Ki or IC50 value for a sulfonamide, coupled with a relatively stable Km for pABA, is a hallmark of a resistant enzyme.

Below are tables summarizing the kinetic data for various DHPS mutants from different organisms.

Table 1: Kinetic Parameters of P. falciparum DHPS Alleles [7]

| DHPS Allele | Key Mutations | Km for pABA (μM) | Ki for Sulfadoxine (μM) | Fold Increase in Ki |

| D10-C (Sensitive) | Wild-type | 0.8 ± 0.1 | 0.14 ± 0.02 | 1.0 |

| 3D7-C | A437G | 1.2 ± 0.2 | 1.4 ± 0.2 | 10.0 |

| Tak9/96-C | A437G | 1.5 ± 0.3 | 1.8 ± 0.3 | 12.9 |

| FCR3-C | S436A, A437G | 2.1 ± 0.4 | 15.4 ± 2.5 | 110.0 |

| K1-C | S436A, A437G, K540E | 4.5 ± 0.8 | 45.6 ± 7.8 | 325.7 |

| V1/S-C | S436A, A437G, A581G | 6.8 ± 1.2 | 89.3 ± 15.1 | 637.9 |

| W2mef-C | S436A, A437G, K540E, A581G | 8.9 ± 1.5 | 112.4 ± 19.2 | 802.9 |

Table 2: Kinetic Parameters of S. aureus DHPS Mutants [9]

| SaDHPS Variant | KM for pABA (μM) | Ki for Sulfamethoxazole (μM) | Fold Increase in Ki |

| Wild Type | 4.5 ± 0.5 | 1.2 ± 0.1 | 1.0 |

| F17L | 15.2 ± 1.8 | 25.3 ± 3.1 | 21.1 |

| S18L | 12.8 ± 1.5 | 18.9 ± 2.4 | 15.8 |

| T51M | 10.5 ± 1.2 | 15.6 ± 1.9 | 13.0 |

| T51M/E208K | 8.9 ± 1.0 | 35.8 ± 4.2 | 29.8 |

| F17L/KE257_dup | 9.8 ± 1.1 | 45.1 ± 5.3 | 37.6 |

Experimental Protocols

A systematic investigation of sulfonamide resistance in DHPS involves a series of well-defined experimental procedures.

Site-Directed Mutagenesis of the folP Gene

This protocol is used to introduce specific mutations into the folP gene to study their effect on enzyme function and resistance.

-

Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[10][11]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion) to amplify the entire plasmid containing the wild-type folP gene with the mutagenic primers.[12] A typical PCR reaction mixture includes the template plasmid, forward and reverse primers, dNTPs, polymerase buffer, and the high-fidelity polymerase.[10]

-

Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[12][13]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α) for plasmid propagation.

-

Sequence Verification: Isolate the plasmid DNA from the transformed colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

Recombinant Expression and Purification of DHPS

This protocol describes the production and isolation of DHPS enzymes for in vitro characterization.

-

Transformation into Expression Host: Transform the plasmid containing the wild-type or mutant folP gene into a suitable E. coli expression strain (e.g., BL21(DE3)).[14]

-

Culture Growth and Induction: Grow the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[14] Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and continue to incubate for 3-4 hours at 30°C.[15]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer. Lyse the cells by sonication or using a chemical lysis reagent (e.g., BugBuster).[14]

-

Purification: Clarify the cell lysate by centrifugation. If the DHPS protein is engineered with an affinity tag (e.g., a polyhistidine-tag), purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).[16] Elute the purified protein and dialyze it against a storage buffer.

-

Purity Assessment: Assess the purity of the enzyme by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

DHPS Enzyme Kinetic Assays

These assays are used to determine the kinetic parameters of the purified DHPS enzymes.

-

Colorimetric Assay for Km and kcat: This assay continuously monitors the release of pyrophosphate (PPi) from the DHPS-catalyzed reaction. The reaction mixture contains the purified DHPS enzyme, DHPPP, pABA, and a coupled enzyme system that leads to a color change proportional to the amount of PPi produced.[9] The reaction is monitored spectrophotometrically.

-

Radiometric Assay for Ki: This assay measures the incorporation of 14C-labeled pABA into this compound. The reaction is performed in the presence of varying concentrations of the sulfonamide inhibitor.[9] The reaction products are separated by thin-layer chromatography, and the amount of radiolabeled product is quantified to determine the inhibition constant (Ki).

-

Coupled Spectrophotometric Assay: An alternative method involves a coupled enzyme system where the product of the DHPS reaction, this compound, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine the DHPS activity.[1]

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

-

Assay Setup: Set up a series of reactions containing a fixed concentration of the DHPS enzyme and its substrates (pABA and DHPPP) and varying concentrations of the sulfonamide inhibitor.

-

Measurement of Enzyme Activity: Measure the initial reaction velocity at each inhibitor concentration using one of the kinetic assays described above.

-

Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[17] The Cheng-Prusoff equation can be used to convert the IC50 value to a Ki value.[17][18]

Visualizing the Pathways and Processes

Folate Biosynthesis Pathway and Sulfonamide Inhibition

The following diagram illustrates the key steps in the folate biosynthesis pathway and the mechanism of action of sulfonamides.

Caption: The folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.

Experimental Workflow for Studying DHPS Resistance

This diagram outlines the typical experimental workflow for investigating the molecular basis of sulfonamide resistance in DHPS.

References

- 1. A rapid assay for this compound synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalysis and Sulfa Drug Resistance in this compound Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthase from Streptococcus pneumoniae: structure, ligand recognition and mechanism of sulfonamide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Resistance evolution under potentiated sulphonamide pressure in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in this compound synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus this compound Synthase [frontiersin.org]

- 10. Site-Directed Mutagenesis [protocols.io]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. static.igem.org [static.igem.org]

- 14. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 15. scispace.com [scispace.com]

- 16. bio-rad.com [bio-rad.com]

- 17. courses.edx.org [courses.edx.org]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Dihydropteroate Pathway in Protozoan Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropteroate-folate biosynthesis pathway is a crucial metabolic route for many protozoan parasites, responsible for the de novo synthesis of essential folate cofactors. These cofactors are vital for nucleotide synthesis, amino acid metabolism, and cellular replication. The enzymes within this pathway, particularly this compound synthase (DHPS) and dihydrofolate reductase (DHFR), are distinct from their mammalian counterparts, making them attractive targets for antimicrobial chemotherapy. This guide provides a comprehensive technical overview of the this compound pathway in key protozoan parasites, including Plasmodium falciparum, Toxoplasma gondii, and trypanosomatids. It details the enzymatic reactions, presents quantitative kinetic and inhibition data, offers step-by-step experimental protocols for enzyme assays, and visualizes the pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working to combat parasitic diseases.

The this compound-Folate Biosynthesis Pathway

Protozoan parasites, unlike their mammalian hosts who obtain folates from their diet, are often reliant on the de novo synthesis of these essential cofactors. This metabolic pathway begins with GTP and culminates in the production of tetrahydrofolate, the biologically active form of folate. The this compound pathway is a critical segment of this larger biosynthetic route.

The key enzymes in this pathway that are targeted by current therapeutics are this compound Synthase (DHPS) and Dihydrofolate Reductase (DHFR).[1][2] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[3] This intermediate is then glutamylated to form dihydrofolate (DHF). Subsequently, DHFR catalyzes the NADPH-dependent reduction of DHF to tetrahydrofolate (THF).[4] THF is a crucial one-carbon donor in the synthesis of purines, thymidylate, and certain amino acids.[4][5]

In some protozoa, such as Toxoplasma gondii and Plasmodium falciparum, DHPS is a bifunctional enzyme, also containing 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) activity. Similarly, DHFR and thymidylate synthase (TS) can exist as a bifunctional enzyme in parasites like Plasmodium falciparum, Toxoplasma gondii, and Leishmania major.[1]

Quantitative Data: Enzyme Kinetics and Inhibitor Efficacy

The efficacy of drugs targeting the this compound pathway is quantifiable through enzyme kinetic parameters and inhibitor constants. Below are tables summarizing key data for DHPS and DHFR from various protozoan parasites.

Table 1: this compound Synthase (DHPS) Kinetic and Inhibition Constants

| Parasite Species | Enzyme Allele/Strain | Substrate | K_m (µM) | Inhibitor | K_i (µM) | Reference |

| Plasmodium falciparum | D10-C (Sensitive) | pABA | 0.3 ± 0.1 | Sulfadoxine | 0.14 ± 0.01 | [1] |

| Plasmodium falciparum | W2 mef-C (Resistant) | pABA | 3.2 ± 0.3 | Sulfadoxine | 112 ± 10 | [1] |

| Plasmodium falciparum | - | pABA | - | Sulfamethoxazole | 6 | [6] |

| Plasmodium falciparum | - | pABA | - | Sulfathiazole | ~5 (estimated) | [1] |

| Plasmodium falciparum | - | pABA | - | Dapsone | ~3 (estimated) | [1] |

| Escherichia coli (for comparison) | EcDHPS | pABA | ~5 | Sulfamethoxazole (SMX) | 5.1 | [7] |

Table 2: Dihydrofolate Reductase (DHFR) Inhibition Constants

| Parasite Species | Inhibitor | IC_50 (nM) | Selectivity (hDHFR IC_50 / Parasite DHFR IC_50) | Reference |

| Toxoplasma gondii | Pyrimethamine | 139 ± 49 | 12 | [8][9] |

| Toxoplasma gondii | Compound 2 | 8.76 ± 1.0 | 79 | [8][9] |

| Toxoplasma gondii | Compound 3 | 1.57 ± 0.11 | 196 | [8][9] |

| Toxoplasma gondii | Trimethoprim | 33,100 | 15 | [8][9] |

| Toxoplasma gondii | Methotrexate | 78.3 | 0.061 | [9] |

| Plasmodium falciparum (susceptible) | Pyrimethamine | 15.4 (mean) | - | [2] |

| Plasmodium falciparum (resistant) | Pyrimethamine | 9,440 (mean) | - | [2] |

| Plasmodium falciparum (susceptible) | Cycloguanil | 11.1 (mean) | - | [2] |

| Plasmodium falciparum (resistant) | Cycloguanil | 2,030 (mean) | - | [2] |

| Trypanosoma brucei | Pyrimethamine | - | - | [10] |

| Trypanosoma brucei | Methotrexate | - | - | [10] |

Note: IC_50 and K_i values can vary depending on assay conditions. Data presented here are for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the this compound pathway enzymes and for screening potential inhibitors.

Recombinant Expression and Purification of DHPS

A common method for obtaining sufficient quantities of protozoan DHPS for enzymatic assays and structural studies is through recombinant expression in Escherichia coli.

Protocol:

-

Gene Cloning: The gene encoding DHPS (or the bifunctional HPPK-DHPS) from the parasite of interest is amplified by PCR and cloned into a suitable expression vector, often containing a polyhistidine (His) tag for affinity purification.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a starter culture of the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD_600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged DHPS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Protein Characterization: The purity of the recombinant protein should be assessed by SDS-PAGE, and the concentration determined using a method such as the Bradford assay.

This compound Synthase (DHPS) Activity Assay (Continuous Spectrophotometric Method)

This coupled assay is a simple and automatable method for measuring DHPS activity by monitoring the oxidation of NADPH at 340 nm.[11] The this compound produced by DHPS is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH.[11]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

-

Recombinant DHPS enzyme.

-

Recombinant DHFR enzyme (in excess).

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

para-Aminobenzoic acid (pABA).

-

NADPH.

-

Inhibitor compound (dissolved in DMSO).

Protocol:

-

Reaction Mixture Preparation: In a 96-well UV-transparent microplate, prepare the reaction mixture (final volume of 200 µL) containing:

-

Assay Buffer.

-

DHPS (e.g., 10-50 nM).

-

DHFR (e.g., 1-2 Units/mL).

-

pABA (at a concentration near its K_m, e.g., 10-50 µM).

-

DHPPP (at a concentration near its K_m, e.g., 10-50 µM).

-

NADPH (e.g., 150-200 µM).

-

Inhibitor at various concentrations or DMSO for control.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding one of the substrates (e.g., DHPPP or pABA).

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC_50 value.

-

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric Method)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[12][13][14][15]

Reagents:

-

Assay Buffer: e.g., 50 mM Potassium Phosphate Buffer, pH 6.5 at 25°C.[14]

-

Recombinant or purified DHFR enzyme.

-

Dihydrofolic acid (DHF).

-

NADPH.

-

Inhibitor compound (dissolved in DMSO).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

-

Prepare a stock solution of DHF (e.g., 2.3 mM) in the assay buffer immediately before use, as it is unstable.[14]

-

-

Reaction Mixture Setup: In a quartz cuvette or a 96-well UV-transparent plate, prepare the reaction mixture (e.g., 1 mL or 200 µL final volume). A typical reaction mixture contains:

-

Assay Buffer.

-

NADPH (final concentration e.g., 0.1 mM).

-

DHF (final concentration e.g., 0.072 mM).[14]

-

Inhibitor at various concentrations or DMSO for the control.

-

-

Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Reaction Initiation: Initiate the reaction by adding the DHFR enzyme.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.

-

Data Analysis:

-

Determine the initial reaction velocity from the linear phase of the absorbance change.

-

For inhibition studies, calculate the percent inhibition at each inhibitor concentration and determine the IC_50 value as described for the DHPS assay.

-

Mechanism of Action of Key Inhibitors

The clinical utility of targeting the this compound pathway relies on the selective inhibition of the parasite enzymes over their human counterparts.

-